
E3 ligase Ligand-Linker Conjugate 29
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Overview
Description
E3 ligase Ligand-Linker Conjugate 29 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The ubiquitin-proteasome system, which includes E3 ligases, plays a crucial role in maintaining cellular protein homeostasis by marking unwanted proteins for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 29 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of various reagents and catalysts to achieve the desired chemical structure.
Linker Attachment: The linker is then attached to the ligand through a series of chemical reactions.
Final Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 29 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Conjugation Reactions: The synthesis of the conjugate involves various conjugation reactions, such as amide bond formation and esterification.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups.
Major Products
The major product of these reactions is the fully functional this compound, which can effectively target and degrade specific proteins within cells .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 29 has a wide range of scientific research applications:
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 29 exerts its effects through the formation of a ternary complex involving the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligand-Linker Conjugates: Similar in structure and function, but with different E3 ligase ligands.
Von Hippel-Lindau Ligand-Linker Conjugates: Another class of PROTACs that use a different E3 ligase.
Uniqueness
E3 ligase Ligand-Linker Conjugate 29 is unique in its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .
Properties
Molecular Formula |
C28H37N5O6 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m0/s1 |
InChI Key |
RWXDWGBEGCJTKS-HXBUSHRASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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